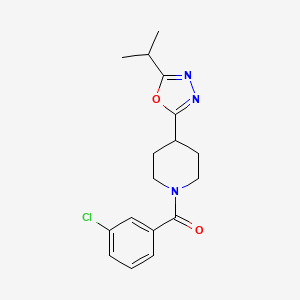

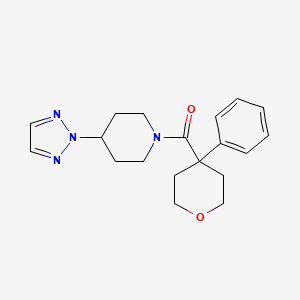

![molecular formula C13H12BrFN2O B2378533 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1429893-29-7](/img/structure/B2378533.png)

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” is a nitrogen-rich organic compound with a molecular formula of C12H10BrFN2O . It has a molecular weight of 297.12 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)OC1 . This representation provides a detailed view of the compound’s structure, including the arrangement of atoms and the types of bonds between them . Physical and Chemical Properties Analysis

This compound has several computed properties, including a topological polar surface area of 27 Ų, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 and an exact mass of 295.99605 g/mol .Aplicaciones Científicas De Investigación

Molecular Structure and Conformation Analysis

The compound and its related structures have been subject to extensive molecular structure analysis. Studies have shown that molecules like these are linked into chains by hydrogen bonds and adopt a half-chair conformation. The orientations of the pendant phenyl and tert-butyl substituents relative to the pyrazolo[3,4-d]oxazine unit are generally very similar across these compounds (Castillo et al., 2009).

Synthesis and Reactivity

The synthesis and reactivity of this compound and its derivatives have been explored in various studies. For instance, specific methodologies for synthesizing fused oxazine derivatives have been developed, paving the way for creating novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines with expected significant chemical and pharmacological activities (Mahmoud et al., 2017). Furthermore, these derivatives have been involved in reactions with various primary and secondary amines, leading to the formation of different compounds, indicative of their versatile reactivity (Eleev et al., 2015).

Therapeutic Potential and Biological Activity

Interestingly, some derivatives of this compound have shown potential for therapeutic applications. For instance, certain derivatives are known as inhibitors of PDE-4 isozymes, particularly with a binding affinity for the PDE-4B isoform, which may be useful in treating central nervous system, metabolic, autoimmune, and inflammatory diseases or disorders (Abdel-Magid, 2017). Additionally, some newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles derived from similar compounds have been characterized and evaluated for their in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Propiedades

IUPAC Name |

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrFN2O/c1-8-6-7-18-13-11(14)12(16-17(8)13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAPKUWZISFINJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2=C(C(=NN12)C3=CC=C(C=C3)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

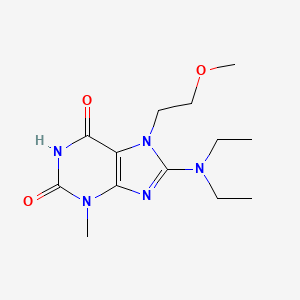

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)

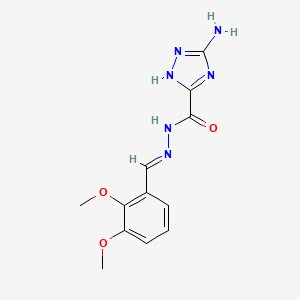

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

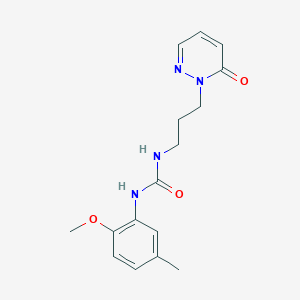

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)